molecular formula C11H9N3O B12804037 Pyrazinecarboxanilide CAS No. 34067-83-9

Pyrazinecarboxanilide

Cat. No.: B12804037
CAS No.: 34067-83-9
M. Wt: 199.21 g/mol
InChI Key: FKZLFTHRKZKLMH-UHFFFAOYSA-N
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Description

Pyrazinecarboxanilide is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazinecarboxanilide can be synthesized through several methods. One common approach involves the reaction of pyrazinecarboxylic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow chemistry techniques. This method allows for the automated and efficient production of the compound by integrating multiple flow chemistry devices. The use of flow chemistry not only enhances the yield but also ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Pyrazinecarboxanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazinecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various pyrazine derivatives, such as pyrazinecarboxylic acid, pyrazinecarboxamide, and substituted pyrazines .

Scientific Research Applications

Pyrazinecarboxanilide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazinecarboxanilide involves its interaction with specific molecular targets. For instance, in its role as an antifungal agent, the compound disrupts the synthesis of essential cellular components, leading to cell death. The exact molecular pathways may vary depending on the specific application and target organism .

Comparison with Similar Compounds

Uniqueness: Pyrazinecarboxanilide stands out due to its unique pyrazine ring structure, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad spectrum of applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

34067-83-9

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

N-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C11H9N3O/c15-11(10-8-12-6-7-13-10)14-9-4-2-1-3-5-9/h1-8H,(H,14,15)

InChI Key

FKZLFTHRKZKLMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC=CN=C2

Origin of Product

United States

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